Enhanced Acidity (pKa) Relative to Non-Chlorinated Analog Confers Differential Ionization at Physiological pH
The predicted pKa of 2,4-dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is 2.16 ± 0.25 (ACD/Labs prediction), which is substantially lower than that of the non-chlorinated analog 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (predicted pKa ~4.2 for the benzoic acid moiety without ortho-chloro electron withdrawal) . The dual ortho-chloro substituents exert a strong electron-withdrawing effect that stabilizes the carboxylate anion, shifting the pKa downward by approximately 2 log units. At pH 7.4, the target compound exists >99.999% in the ionized carboxylate form, whereas the non-chlorinated analog is approximately 99.9% ionized—a difference that can measurably affect passive membrane permeability and protein binding in biochemical assays [1].
| Evidence Dimension | Predicted pKa (acid dissociation constant) of the benzoic acid carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 2.16 ± 0.25 (predicted, ACD/Labs) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid: predicted pKa ~4.2 (no ortho-chloro substituents, class-level estimate) |
| Quantified Difference | ΔpKa ≈ 2.0 log units; target compound is approximately 100-fold more acidic |
| Conditions | ACD/Labs pKa prediction algorithm; class-level inference for comparator |
Why This Matters
The 100-fold higher acidity of the target compound alters its speciation at assay-relevant pH, which directly impacts solubility, permeability, and target engagement—an effect that cannot be replicated by non-chlorinated analogs and must be accounted for in buffer selection and data interpretation.
- [1] Manallack, D.T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. (Class-level reference for pKa and ionization effects.) View Source
